molecular formula C17H17N3O2S B2403807 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide CAS No. 851987-16-1

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Cat. No. B2403807
M. Wt: 327.4
InChI Key: SPFFAURMLRFFMY-UHFFFAOYSA-N
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Description

“N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide” is a chemical compound. Based on its name, it likely contains a benzothiazole ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The compound likely contains a benzothiazole ring, which consists of a benzene ring fused to a thiazole ring. It also appears to contain a methoxy group and a hydrazide group .

Scientific Research Applications

Corrosion Inhibition

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, a derivative of benzothiazole, has been studied for its potential as a corrosion inhibitor. Research by Hu et al. (2016) focused on benzothiazole derivatives as inhibitors for steel corrosion in acidic environments. Their study indicated that these compounds can provide effective protection against corrosion, with the ability to adsorb onto surfaces via both physical and chemical means (Hu et al., 2016).

Anticancer Potential

Benzothiazole derivatives, including compounds similar to N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, have been explored for their anticancer properties. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their potential as anticancer agents. Their findings highlighted the modulatory effect of specific substitutions on the benzothiazole scaffold on antitumor properties (Osmaniye et al., 2018).

Photodynamic Therapy

The role of benzothiazole derivatives in photodynamic therapy, particularly in the treatment of cancer, has been studied. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzothiazole derivative groups. These compounds demonstrated promising properties as photosensitizers for photodynamic therapy, with high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Antifungal Activity

Benzothiazole derivatives have also been evaluated for their antifungal effects. Jafar et al. (2017) synthesized benzothiazole-based compounds and tested their biological activity against fungi like Aspergillus terreus and Aspergillus niger. Their results indicated effective antifungal properties, suggesting potential applications in antifungal therapies (Jafar et al., 2017).

Antimicrobial Properties

The potential of benzothiazole derivatives as antimicrobial agents has been a subject of interest. Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives using benzothiazole and evaluated their antimicrobial activity. Their findings showed significant antimicrobial potential, particularly against gram-negative bacteria (Kaya et al., 2017).

properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10-8-11(2)15-14(9-10)23-17(18-15)20-19-16(21)12-4-6-13(22-3)7-5-12/h4-9H,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFFAURMLRFFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

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